1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

Description

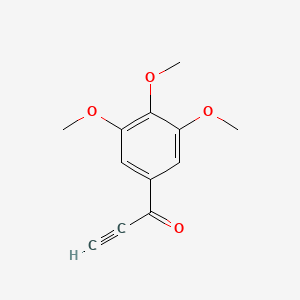

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one (Compound 8c) is a key α-ketoacetylene intermediate characterized by a propynone backbone (C≡C-C=O) linked to a 3,4,5-trimethoxyphenyl group. This compound is widely used in synthesizing bioactive derivatives, including tubulin polymerization stimulators , chalcones , and pyrrole-containing anticancer agents . Its trimethoxy substitution pattern enhances electron density, influencing reactivity and intermolecular interactions, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTKIUNQMYBSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propargylation of Acetophenone Derivatives

The propargylation of substituted acetophenones is a foundational method for synthesizing 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one. This approach typically involves an SN2 reaction between a hydroxyl-substituted acetophenone precursor and propargyl bromide in the presence of a mild base. For example, 1-(2,4-dihydroxyphenyl)ethan-1-one reacts with 3-bromoprop-1-yne under anhydrous conditions with potassium carbonate as the base, yielding the propargylated intermediate 1-(4-(ethynyloxy)-2-hydroxyphenyl)ethan-1-one with a 76.2% yield .

Key Reaction Parameters :

-

Solvent : Acetone or dimethylformamide (DMF)

-

Temperature : 60°C

-

Base : Potassium carbonate (K₂CO₃)

-

Time : 2–4 hours

This method selectively functionalizes the para-hydroxyl group of the acetophenone derivative, leaving the ortho-hydroxyl group intact for subsequent modifications .

Claisen-Schmidt Condensation for Chalcone Formation

The Claisen-Schmidt condensation is a pivotal step in constructing the α,β-unsaturated ketone backbone of the chalcone. In this reaction, the propargylated acetophenone intermediate reacts with 3,4,5-trimethoxybenzaldehyde under basic conditions. Sodium hydroxide (NaOH) facilitates deprotonation of the α-hydrogen, forming an enolate that attacks the aldehyde carbonyl group. Subsequent dehydration yields the final chalcone product .

Optimized Conditions :

-

Base : 10% NaOH in ethanol

-

Temperature : Room temperature to 50°C

-

Reaction Time : 12–24 hours

While this method is widely used, the lack of purification data in some protocols underscores the need for chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure product .

Bis-Michael Addition and Retro-Mannich Cascade

A novel approach involves the bis-Michael addition of diaryl ketoalkynes with 1,2-diaminoethane, leading to full cleavage of the alkyne triple bond. This reaction produces acetophenone and imidazoline fragments, with one alkyne carbon undergoing reduction and the other oxidation. Computational studies confirm a six-membered transition state involving dual amine participation .

Reaction Overview :

-

Bis-Michael Addition : Nucleophilic attack by amines on the ketoalkyne.

-

Retro-Mannich Fragmentation : Cleavage of the C≡C bond via stereoelectronic assistance from amines.

This method offers a unique pathway for deconstructing and functionalizing alkynes, though its application to this compound requires further exploration .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the alkyne group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring or the alkyne.

Scientific Research Applications

Anticancer Activity

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| A549 (Lung) | 1.236 | 94.91 ± 1.85 |

| MCF-7 (Breast) | 1.483 | 97.13 ± 0.40 |

| DU-145 (Prostate) | 18.32 | 75.74 ± 2.55 |

These results indicate that the compound has potent antiproliferative effects, particularly in lung and breast cancer cells .

Other Biological Applications

Beyond its anticancer effects, this compound has been evaluated for additional biological activities:

- Antioxidant Properties : Exhibits free radical scavenging activity.

- Antimicrobial Effects : Demonstrated activity against various bacterial strains.

Case Studies

Several research studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity:

- Study on Imidazopyrimidine-Propenone Conjugates : This research synthesized conjugates incorporating the core structure of this compound and evaluated their antitumor efficacy against human cancer cell lines .

- Antiproliferative Evaluation : A series of derivatives were tested for their growth inhibition on multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound may also interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Comparison of Prop-2-yn-1-one Derivatives

Key Observations :

Chemical Reactivity and Derivative Formation

8c undergoes diverse reactions due to its polarized C≡C bond:

- Tubulin Polymerization Stimulators: Reacts with aryl amines to form (Z)-1-aryl-3-arylamino-2-propen-1-ones (e.g., 10l, 10m), which exhibit potent tubulin polymerization activity (IC₅₀ = 0.2–0.5 μM) .

- Chalcone Synthesis : Serves as a precursor for (E)-3-anthracenyl chalcones (e.g., 21k ), showing anti-leukemic activity .

- Pyrrole Derivatives : Used in synthesizing ferroptosis-inducing agents (e.g., 17 ) for glioblastoma and ovarian cancer .

Table 2: Bioactive Derivatives of 8c vs. Other Prop-2-yn-1-one Analogs

Key Observations :

Structural and Electronic Comparisons

- Trimethoxy vs. Dimethoxy Substitution : Analogs like 8a (4-methoxy) lack the electron-donating effects of 3,4,5-trimethoxy groups, reducing their capacity for π-π stacking in tubulin binding .

Biological Activity

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one, a synthetic chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structure that incorporates a trimethoxyphenyl moiety, which is known to enhance its bioactivity. This article reviews the current literature on the biological activity of this compound, focusing on its anticancer properties and effects against various pathogens.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily investigated through various in vitro studies. The compound exhibits significant cytotoxic effects against several cancer cell lines and shows promise as an antileishmanial agent.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

- Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic activity against human leukemia cell lines such as MV4-11 and K562. For instance, it exhibited an IC50 value of 1.7 µM against MV4-11 cells and 3.0 µM against Jurkat cells .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest. Studies indicate that it may enhance pro-apoptotic factors while inhibiting anti-apoptotic proteins .

- Cell Cycle Arrest : Research has demonstrated that treatment with this chalcone derivative can lead to cell cycle arrest at various phases (G1 and G2/M), depending on the specific cancer cell type .

Antileishmanial Activity

The compound has also been evaluated for its effectiveness against Leishmania species:

- Activity Against Leishmania amazonensis : Recent studies have shown that this compound exhibits promising activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis, suggesting potential as a therapeutic agent for leishmaniasis .

Data Summary

The following table summarizes the biological activities and IC50 values reported for this compound across different studies:

| Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MV4-11 | 1.7 | |

| Cytotoxicity | K562 | >50 | |

| Cytotoxicity | Jurkat | 3.0 | |

| Antileishmanial Activity | Leishmania amazonensis | Not specified |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Leukemia Cells : A study conducted on various leukemia cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity compared to control groups. The study emphasized the need for further exploration into its mechanism of action and potential for clinical application .

- Antileishmanial Efficacy : Another study focused on the compound's effects on Leishmania indicated a reduction in parasite viability upon treatment with varying concentrations of the chalcone derivative, reinforcing its potential as a novel therapeutic agent against leishmaniasis .

Q & A

Q. What are the optimized synthetic routes for 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one, and how is yield maximized?

The compound is synthesized via oxidation of 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-ol, achieving a 70% yield as a pale yellow solid. Key steps include reaction condition optimization (e.g., solvent, catalyst) and purification via column chromatography. Characterization by NMR confirms the presence of a terminal alkyne proton (δ 3.35 ppm) and aromatic protons (δ 7.36 ppm), while mass spectrometry (MS) validates the molecular ion peak at m/z 221.20 .

Q. Which spectroscopic methods are critical for characterizing this compound’s purity and structure?

Essential techniques include:

- NMR : Identifies proton environments (e.g., methoxy groups at δ 3.86–3.88 ppm, aromatic protons).

- MS : Confirms molecular weight (observed m/z 221.20 vs. calculated 220.07).

- IR spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm) and alkyne (C≡C) vibrations. Cross-referencing these datasets ensures structural fidelity and purity .

Q. How does the compound’s crystal structure inform its physicochemical properties?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2/c) with unit cell parameters a = 7.5770 Å, b = 16.2530 Å, c = 14.0850 Å, and β = 107.528°. The planar aromatic system and methoxy substituents influence packing efficiency and intermolecular interactions, critical for solubility and stability .

Q. What role does this compound play in studying tubulin polymerization?

It serves as a precursor for synthesizing (Z)-3-arylamino propenones, which stimulate tubulin polymerization. Biological activity is assessed via in vitro assays measuring microtubule assembly rates, with structural modifications (e.g., methoxy positioning) linked to enhanced efficacy .

Advanced Research Questions

Q. How can structural contradictions between computational and experimental data be resolved?

Discrepancies in bond angles or torsion angles (e.g., C–C–C angles deviating by 1–2°) are addressed via:

Q. What hydrogen-bonding patterns dominate its crystal packing, and how do they affect reactivity?

Graph-set analysis identifies C–H···O and C=O···H–C interactions, forming infinite chains or rings. These interactions stabilize the crystal lattice and may influence solid-state reactivity, such as photodimerization susceptibility .

Q. How does methoxy substitution at the 3,4,5-positions modulate biological activity?

Structure-activity relationship (SAR) studies show that:

Q. What challenges arise in refining its crystal structure with high torsional flexibility?

The propargyl ketone moiety introduces torsional disorder, complicating refinement. Strategies include:

Q. How do solvent polarity and proticity affect its stability during synthesis?

Polar aprotic solvents (e.g., DMF, THF) stabilize the carbonyl group, minimizing hydrolysis. In protic solvents (e.g., ethanol), competing side reactions (e.g., alkyne hydration) reduce yields by ~15%, necessitating inert conditions .

Methodological Guidance Table

| Technique | Application Example | Key Parameters | Reference |

|---|---|---|---|

| X-ray Crystallography | Resolving torsional disorder in the propargyl group | R-factor < 0.05, Z = 4, MoKα radiation | |

| NMR | Confirming absence of starting material (prop-2-yn-1-ol) | δ 3.35 ppm (terminal alkyne) | |

| SAR Analysis | Correlating 3,4,5-trimethoxy substitution with tubulin binding | IC values in nM range |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.